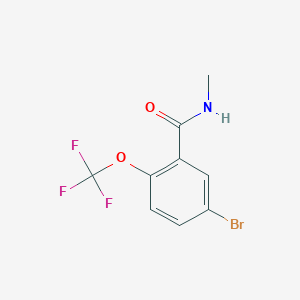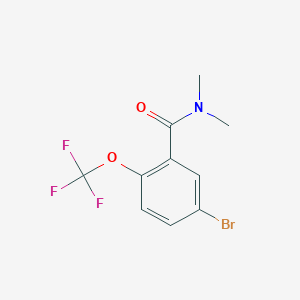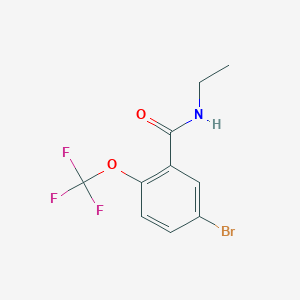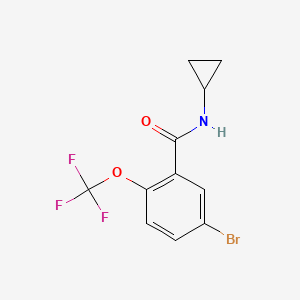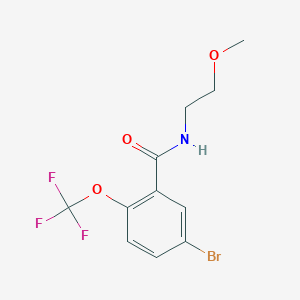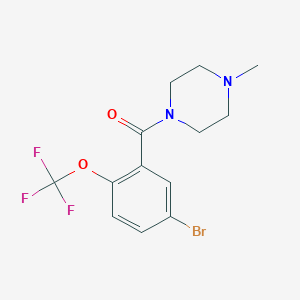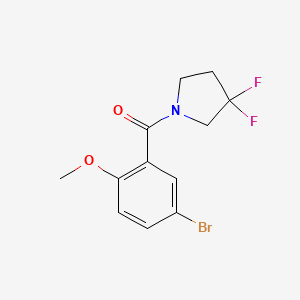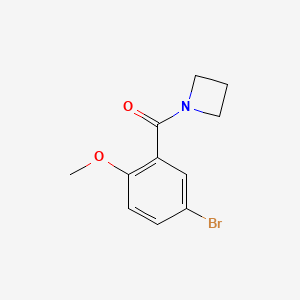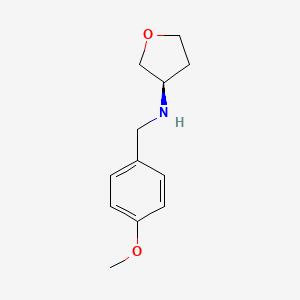
5-Bromo-N-cyclopropyl-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-N-cyclopropyl-2-methoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 5th position, a cyclopropyl group attached to the nitrogen atom, and a methoxy group at the 2nd position of the benzamide structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-cyclopropyl-2-methoxybenzamide typically involves the following steps:
Bromination: The starting material, 2-methoxybenzoic acid, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5th position.
Amidation: The brominated intermediate is then reacted with cyclopropylamine under appropriate conditions to form the desired benzamide. This step often requires the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste generation. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-N-cyclopropyl-2-methoxybenzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the amide group to amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with various aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate.
Major Products:
Substitution Products: Various substituted benzamides depending on the nucleophile used.
Oxidation Products: Aldehydes or carboxylic acids derived from the methoxy group.
Reduction Products: Amines derived from the reduction of the amide group.
Coupling Products: Biaryl or vinyl-aryl compounds formed through coupling reactions.
科学的研究の応用
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Studies: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Biological Probes: Used in the study of biological pathways and mechanisms due to its ability to interact with specific proteins or enzymes.
Industry:
Material Science:
Agrochemicals: Investigated for its potential use in the development of new agrochemical agents.
作用機序
The mechanism of action of 5-Bromo-N-cyclopropyl-2-methoxybenzamide is largely dependent on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyclopropyl group and methoxy substituent can influence the compound’s binding affinity and selectivity towards these targets. The bromine atom may also play a role in enhancing the compound’s reactivity and interaction with biological molecules.
類似化合物との比較
5-Bromo-N-cyclopropyl-2-fluoro-3-methoxybenzamide: Similar structure with a fluorine atom instead of a methoxy group.
N-Cyclopropyl 4-bromo-3-methoxybenzamide: Similar structure with the bromine atom at the 4th position.
Uniqueness:
Functional Groups: The combination of bromine, cyclopropyl, and methoxy groups in 5-Bromo-N-cyclopropyl-2-methoxybenzamide provides unique chemical properties and reactivity.
Applications: Its specific structure makes it suitable for a wide range of applications in medicinal chemistry, material science, and agrochemicals, distinguishing it from other similar compounds.
特性
IUPAC Name |
5-bromo-N-cyclopropyl-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-15-10-5-2-7(12)6-9(10)11(14)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYJBKVROJRWFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


